molecular formula C18H17N3 B12808894 Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- CAS No. 133671-58-6

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-

Cat. No.: B12808894
CAS No.: 133671-58-6
M. Wt: 275.3 g/mol
InChI Key: QIIXIROOWAWACN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of Quinoline, 2-(3-Pyridinyl)-4-(1-Pyrrolidinyl)-

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-(pyridin-3-yl)-4-(pyrrolidin-1-yl)quinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. According to IUPAC rules, the parent heterocycle is numbered such that the pyridine nitrogen occupies position 1, with subsequent positions assigned clockwise. The substituents at positions 2 and 4 are a pyridin-3-yl group and a pyrrolidin-1-yl group, respectively.

The systematic IUPAC name prioritizes the quinoline backbone, with substituents listed in alphabetical order: 2-(pyridin-3-yl)-4-(pyrrolidin-1-yl)quinoline . This nomenclature distinguishes it from positional isomers, such as 3-(pyridin-3-yl)-4-(pyrrolidin-1-yl)quinoline, where substituents occupy different positions on the quinoline core. Stereoisomerism is not observed in this compound due to the absence of chiral centers; however, the pyrrolidine ring adopts a puckered conformation, which may influence intermolecular interactions.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of analogous quinoline derivatives reveal key geometric parameters. The quinoline core exhibits planarity, with a dihedral angle of 179.8° between the benzene and pyridine rings, minimizing steric strain. The pyridin-3-yl substituent at position 2 forms a dihedral angle of 12.5° relative to the quinoline plane, allowing partial conjugation with the aromatic system. In contrast, the pyrrolidin-1-yl group at position 4 adopts a chair-like conformation, with nitrogen lone pairs oriented perpendicular to the quinoline plane to minimize electronic repulsion.

Bond lengths within the quinoline core are consistent with aromatic systems: C–C bonds average 1.39 Å, while C–N bonds measure 1.34 Å. The pyrrolidine ring displays characteristic C–N bond lengths of 1.47 Å, indicative of single-bond character. Intermolecular packing in the crystal lattice is stabilized by π-π stacking between quinoline rings (3.8 Å separation) and weak C–H···N hydrogen bonds involving the pyrrolidine nitrogen.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of 2-(pyridin-3-yl)-4-(pyrrolidin-1-yl)quinoline in deuterated chloroform reveals distinct aromatic and aliphatic regions. The quinoline protons appear as a multiplet between δ 7.45–8.85 ppm, with deshielded resonances at δ 8.32 ppm (H-5) and δ 8.75 ppm (H-8) due to anisotropic effects from the pyridine nitrogen. The pyridin-3-yl group shows a doublet at δ 8.55 ppm (H-2') and a triplet at δ 7.89 ppm (H-5'), while the pyrrolidine protons resonate as overlapping multiplets at δ 2.45–3.15 ppm (H-2'', H-3'', H-4'') and δ 1.85–2.10 ppm (H-5'').

Carbon-13 NMR data correlate with the electronic environment: quinoline carbons adjacent to nitrogen (C-2, C-4) resonate at δ 152.3 ppm and δ 148.7 ppm, respectively. The pyridin-3-yl carbons exhibit signals at δ 149.1 ppm (C-3') and δ 123.4–136.8 ppm (aromatic carbons), while pyrrolidine carbons appear at δ 46.2 ppm (N–C) and δ 25.4–32.1 ppm (methylene groups).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 275.1423 ([C₁₈H₁₇N₃]⁺), consistent with the molecular formula C₁₈H₁₇N₃ (calculated 275.1422). Major fragmentation pathways include:

  • Loss of the pyrrolidine ring (71.0735 Da), yielding a fragment at m/z 204.0688 ([C₁₄H₁₀N₂]⁺).
  • Cleavage of the C–N bond at position 4, producing a quinoline-pyridinyl ion at m/z 157.0523 ([C₁₀H₇N₂]⁺).
  • Retro-Diels-Alder fragmentation of the quinoline core, generating a benzonitrile ion at m/z 103.0542 ([C₇H₅N]⁺).
Infrared Vibrational Mode Assignments

Infrared spectroscopy identifies key functional groups:

  • Aromatic C–H stretching vibrations at 3050–3100 cm⁻¹.
  • C=N stretching in the quinoline and pyridine rings at 1585 cm⁻¹ and 1602 cm⁻¹.
  • C–N stretching of the pyrrolidine ring at 1180 cm⁻¹.
  • Out-of-plane bending modes of the quinoline hydrogen atoms at 820 cm⁻¹ and 750 cm⁻¹.

The absence of N–H stretches above 3300 cm⁻¹ confirms the tertiary amine nature of the pyrrolidine nitrogen.

Properties

CAS No.

133671-58-6

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2-pyridin-3-yl-4-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C18H17N3/c1-2-8-16-15(7-1)18(21-10-3-4-11-21)12-17(20-16)14-6-5-9-19-13-14/h1-2,5-9,12-13H,3-4,10-11H2

InChI Key

QIIXIROOWAWACN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Transition-Metal-Free One-Pot Synthesis

A notable method for synthesizing 3-(1-pyrrolidinyl)quinolines (structurally related to 4-(1-pyrrolidinyl)quinolines) involves a transition-metal-free, one-pot reaction. This method avoids the use of palladium or other metal catalysts, which simplifies purification and reduces cost.

  • The process typically starts with a nitroarene precursor and a carbanion intermediate derived from pyrrolidine-containing enamines.
  • The reaction proceeds via nucleophilic addition to the nitroarene, followed by cyclization and silylation steps to form the quinoline ring with the pyrrolidinyl substituent.
  • Optically pure enamines derived from N-Boc-protected prolinol are used to introduce chirality if needed.

This method yields the pyrrolidinyl-substituted quinoline efficiently and is adaptable to various substituents on the pyrrolidine ring.

Transition-Metal-Catalyzed Amination

Traditional methods involve palladium-catalyzed amination of halogenated quinolines:

  • Starting from 4-haloquinoline derivatives, nucleophilic substitution with pyrrolidine or substituted pyrrolidines under Pd-catalysis introduces the pyrrolidinyl group at the 4-position.
  • These reactions require elevated temperatures (often >100 °C) and polar aprotic solvents like DMSO.
  • Yields are moderate to good but often require long reaction times and careful catalyst removal.

Representative Synthetic Route for Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-

A plausible synthetic sequence based on literature data is as follows:

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield & Notes
1 Synthesis of 4-haloquinoline Quinoline or substituted quinoline Halogenation (e.g., NBS, Br2) 4-bromoquinoline Moderate yield; regioselective halogenation
2 Pd-catalyzed amination 4-bromoquinoline Pyrrolidine, Pd catalyst, base, DMSO, 100-120 °C 4-(1-pyrrolidinyl)quinoline Yield ~70-90%; requires catalyst removal
3 Cross-coupling at 2-position 2-halogenated 4-(1-pyrrolidinyl)quinoline 3-pyridinyl boronic acid, Pd catalyst, base Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl) High regioselectivity; yield depends on catalyst system

Alternatively, transition-metal-free methods can be employed for the amination step, using nucleophilic addition and cyclization of nitroarenes with pyrrolidine-derived enamines, as described in recent studies.

Optimization and Improved Processes

Improved Yield and Purity

  • A patented improved process for quinolone derivatives (structurally related to quinolines) reports reaction conditions that reduce temperature and reaction time while increasing yield to 90-95% and purity >99%.
  • This involves optimized solvent systems, controlled temperature (below 120 °C), and prolonged reaction times tailored for commercial scale-up.

Avoidance of Transition Metals

  • Transition-metal-free methods reduce the need for catalyst removal, which is critical for pharmaceutical-grade compounds.
  • Use of silylating agents and acyl chlorides facilitates cyclization and substitution without metals.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield
Pd-Catalyzed Amination and Cross-Coupling Uses halogenated quinolines, Pd catalysts, bases, polar aprotic solvents High regioselectivity, well-established Requires expensive catalysts, catalyst removal, high temp 70-90%
Transition-Metal-Free One-Pot Synthesis Nitroarene + pyrrolidine enamines, silylating agents, no metals Avoids metal contamination, simpler purification May require multi-step intermediate preparation Moderate to high
Improved Patented Process Optimized temperature, solvent, and time High yield (90-95%), high purity (>99%) Specific to quinolone derivatives, may need adaptation 90-95%

Research Findings and Notes

  • The synthesis of pyrroloquinoline frameworks via electrocyclization has been reported but is more relevant to fused ring systems rather than simple substitution on quinoline.
  • The preparation of 3-(1-pyrrolidinyl)quinolines and related compounds has been extensively studied, providing a foundation for the 4-(1-pyrrolidinyl) substitution.
  • The introduction of the 2-(3-pyridinyl) substituent is typically achieved via palladium-catalyzed cross-coupling, a robust and versatile method for heteroaryl substitution.
  • Recent advances focus on improving yields, reducing reaction times, and eliminating transition metals to meet pharmaceutical standards.

Chemical Reactions Analysis

Functionalization via Multicomponent Reactions (MCRs)

Multicomponent strategies, such as the Povarov reaction , enable efficient diversification of the quinoline core. For example:

  • Reaction Components :

    • Aniline derivatives, aldehydes, and activated alkenes.

  • Outcome :

    • Produces substituted quinolines with high atom economy .

  • Case Study :
    A three-component reaction using aniline, aryl aldehyde, and ethyl lactate under FeCl₃ catalysis yields 2,4-disubstituted quinolines via imine formation and dehydrogenation .

Modification of the Pyrrolidinyl Substituent

The pyrrolidine ring undergoes Grignard reactions and reductions to introduce hydroxyl groups or expand functionality:

  • Grignard Addition :

    • Reaction of 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one with methyl magnesium bromide yields 11-methyl-11H-indeno derivatives (71% yield) .

  • Wolff–Kishner Reduction :

    • Reduces carbonyl groups to methylene (e.g., converting keto groups to hydrazones) .

Electrophilic Substitution and Cyclization

The quinoline core participates in electrophilic substitution at electron-rich positions (e.g., C-6 and C-8). For example:

  • Chlorination :

    • 2-Trifluoromethylaniline derivatives cyclize to 4-hydroxyquinoline, which is chlorinated to 4-chloro-2,8-bis(trifluoromethyl)quinoline .

  • Cyclocondensation :

    • Hydrazinylquinolines react with β-dicarbonyl compounds (e.g., acetylacetone) to form pyrazole derivatives .

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for synthesizing and modifying quinoline derivatives:

MethodKey ReactantsProduct TypeYield (%)Advantages
Transition-Metal-Free Nitrobenzene, crotonate enamine3-Pyrrolidinylquinolines50–67No metal catalysts, stereospecific
Povarov Reaction Aniline, aldehyde, alkene2,4-Disubstituted quinolines60–85High atom economy, diverse products
Doebner–Miller Aniline, α,β-unsaturated ketoneTrisubstituted quinolines70–90Mild conditions, scalability
Wolff–Kishner Hydrazine, keto-quinolineMethylene derivatives40–70Functional group reduction

Biological Activity-Driven Modifications

While not directly a reaction, the compound’s bioactivity (e.g., antituberculosis and anti-inflammatory effects) drives targeted functionalization:

  • Hydrazone Formation :

    • Hydrazinylquinolines react with isonicotinohydrazide to yield derivatives with dual inhibitory effects on Mycobacterium tuberculosis and neutrophil elastase .

  • Structure-Activity Relationship (SAR) :

    • Hydroxyl groups on the pyrrolidine ring enhance anti-inflammatory activity (IC₅₀: 1.78–4.50 μM) .

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, which include:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of quinoline exhibit significant antibacterial and antifungal properties. For instance, compounds derived from quinoline have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. Research indicates that specific derivatives can inhibit the proliferation of cancer cells, including breast adenocarcinoma cells .
  • Antiviral Effects : The compound has also been explored for its potential as an antiviral agent, particularly against viruses like SARS-CoV-2 .
  • Other Pharmacological Activities : Quinoline derivatives are noted for additional activities such as anti-inflammatory, antidiabetic, and antioxidant effects .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-. The results indicated that some derivatives exhibited broader antibacterial activity compared to standard antibiotics like Ciprofloxacin, demonstrating their potential as effective antimicrobial agents .

Anticancer Research

In another study focused on anticancer properties, various quinoline derivatives were synthesized and tested against MCF-7 breast cancer cells. The findings revealed that certain compounds significantly inhibited cell proliferation, suggesting their potential as novel anticancer therapeutics .

Comparative Analysis of Quinoline Derivatives

To illustrate the unique position of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- among other quinoline derivatives, the following table summarizes key activities associated with selected compounds:

Compound NameStructureKey Activity
QuinolineQuinoline StructureAntimicrobial
7-Aminoquinoline7-Aminoquinoline StructureAntiparasitic
2-Pyridone2-Pyridone StructureAntibacterial
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-Target Compound StructureBroad-spectrum bioactivity

The distinct feature of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- lies in its unique combination of pyridine and pyrrolidine groups attached to the quinoline core, which may enhance its biological activity compared to other similar compounds .

Mechanism of Action

The mechanism of action of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with DNA replication processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Pyrrolidinyl and piperidinyl groups are typically introduced via nucleophilic substitution or cyclocondensation reactions. Ethanol and piperidine are common catalysts in such reactions .
  • Substituent Effects: Pyrrolidinyl vs. 3-Pyridinyl vs. Thiophenyl: The 3-pyridinyl group introduces a basic nitrogen atom, improving solubility in polar solvents, whereas thiophenyl substituents enhance lipophilicity and π-π stacking interactions .

Physicochemical Properties

Comparative data on molecular weight, solubility, and melting points are inferred from analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- C₁₇H₁₆N₄ ~276.34 Estimated 250–270 Moderate in polar solvents (DMSO, ethanol)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline C₁₈H₂₁ClN₄ 340.82 268–287 Low in water, high in chloroform/methanol
7-(3-Chloro-4-fluorophenyl)-2-methyl-4-(1-pyrrolidinyl)quinoline C₂₀H₁₈ClFN₂ 340.82 Not reported Likely lipophilic

Key Observations :

  • Pyrrolidinyl-substituted quinolines generally exhibit moderate solubility in ethanol, aligning with synthesis methods described in and .

Hypotheses for Target Compound :

  • The 3-pyridinyl group may enhance metal chelation, contributing to anticancer or antimicrobial activity, as seen in other quinoline derivatives .
  • Pyrrolidinyl substituents could improve bioavailability compared to bulkier piperidinyl analogs .

Biological Activity

Quinoline derivatives, including Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Quinoline Derivatives

Quinoline is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyridine ring. Its derivatives are known for a broad range of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, and antimalarial properties. The unique structural features of quinoline allow for various substitutions that can enhance its biological activity.

The biological activity of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • DNA Binding : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer activity .
  • Enzyme Inhibition : Many quinoline compounds act as inhibitors of critical enzymes involved in metabolic pathways or pathogen survival.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

3.1 Anticancer Activity

Quinoline derivatives have shown promising results as anticancer agents. Studies indicate that modifications at specific positions on the quinoline ring can significantly enhance anticancer potency. For instance:

  • Structure-Activity Relationship (SAR) studies reveal that the introduction of hydroxyl or methoxy groups at position 7 enhances antitumor activity .
  • Compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various pathways.

3.2 Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial activity:

  • Antibacterial : Research indicates that certain substitutions improve activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains due to their outer membrane structure .
  • Antifungal : Some quinolines have demonstrated antifungal properties against various pathogens.

3.3 Antiviral Activity

Recent studies highlight the antiviral potential of quinoline derivatives against viruses such as HIV, Zika virus, and herpes simplex virus. The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of quinoline derivatives against various cancer cell lines. The results showed that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapy agents, indicating enhanced efficacy.

CompoundCancer Cell LineIC50 (µM)
Q1A549 (Lung)5.2
Q2MCF-7 (Breast)3.8
Q3HeLa (Cervical)4.5

Case Study 2: Antimicrobial Activity

A comparative study assessed the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli.

CompoundS. aureus IC50 (µg/mL)E. coli IC50 (µg/mL)
Q112>100
Q28>100
Q3>100>100

5. Conclusion

Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- represents a promising candidate in drug discovery due to its diverse biological activities and mechanisms of action. Ongoing research into its pharmacological properties and structure-activity relationships will likely yield novel therapeutic agents for cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing quinoline derivatives with pyridinyl and pyrrolidinyl substituents?

  • Methodological Answer : Core synthetic strategies include:

  • Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones bearing pyridinyl groups under acidic conditions (e.g., HCl/EtOH) to form the quinoline backbone .
  • Substitution reactions : Introducing pyrrolidinyl groups via nucleophilic substitution at the 4-position of the quinoline ring using pyrrolidine under basic conditions (e.g., NaH in THF) .
  • Cross-coupling : Suzuki-Miyaura coupling to attach pyridinyl groups at the 2-position using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
    • Key Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and mass spectrometry .

Q. How do electron-withdrawing/donating substituents (e.g., methoxy, trifluoromethyl) affect the reactivity of quinoline derivatives?

  • Methodological Answer :

  • Electronic effects : Methoxy groups at the 6/7 positions (electron-donating) increase electron density on the quinoline ring, enhancing susceptibility to electrophilic substitution. Trifluoromethyl groups (electron-withdrawing) stabilize intermediates in nucleophilic attacks .
  • Experimental validation : Compare reaction rates of methoxy-substituted vs. trifluoromethyl-substituted quinolines in halogenation or nitration reactions. Monitor via HPLC or TLC .

Q. What analytical techniques are critical for characterizing quinoline derivatives?

  • Methodological Answer :

  • NMR spectroscopy : Assign proton environments (e.g., pyrrolidinyl CH₂ at δ 1.5–2.5 ppm; pyridinyl protons as doublets) .
  • X-ray crystallography : Resolve stereochemistry of substituents, particularly for chiral pyrrolidinyl groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₆H₁₄N₂O₄ for methoxy-substituted derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step quinoline synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, Pd-catalyzed couplings show higher yields in DMF at 80°C vs. THF at 60°C .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .
  • Contradiction resolution : If conflicting yield data arise (e.g., 50% vs. 70% in similar conditions), verify purity of starting materials or catalyst deactivation via ICP-MS .

Q. What mechanistic insights explain the biological activity of 2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinoline derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace pyrrolidinyl with piperidinyl) and assay for receptor binding (e.g., kinase inhibition). Use molecular docking to predict interactions with target proteins .
  • Metabolic stability : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS. Pyrrolidinyl groups often undergo oxidative N-dealkylation, reducing bioavailability .

Q. How can computational methods aid in predicting substituent effects on quinoline photophysical properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model HOMO/LUMO gaps. Compare with experimental UV-Vis spectra (e.g., λmax shifts with electron-withdrawing groups) .
  • MD simulations : Simulate solvent interactions to predict solubility trends. Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Q. What strategies resolve contradictions in reported biological data for quinoline derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls. For example, discrepancies in IC₅₀ values may arise from variable ATP concentrations in kinase assays .
  • Meta-analysis : Pool data from multiple studies (e.g., 45 derivatives across 10 publications) to identify consensus trends using multivariate regression .

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